Methyl 4-(4-methoxy-4-oxobutoxy)butanoate
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Overview
Description
Methyl 4-(4-methoxy-4-oxobutoxy)butanoate is an organic compound with the molecular formula C10H18O5. It is a colorless liquid with a pleasant fruity odor. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-methoxy-4-oxobutoxy)butanoate typically involves the esterification of 4-methoxy-4-oxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process includes the use of solvents such as tetrahydrofuran and the addition of catalysts like sodium hydride to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-methoxy-4-oxobutoxy)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products
Oxidation: 4-methoxy-4-oxobutanoic acid.
Reduction: 4-methoxybutanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 4-(4-methoxy-4-oxobutoxy)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of Methyl 4-(4-methoxy-4-oxobutoxy)butanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in various biochemical reactions. The compound’s methoxy group can also be involved in interactions with enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxybutanoate: Similar in structure but lacks the oxo group.
Methyl 4-oxobutanoate: Similar but lacks the methoxy group.
4-methoxy-4-oxobutanoic acid: The acid form of the compound
Uniqueness
Methyl 4-(4-methoxy-4-oxobutoxy)butanoate is unique due to the presence of both methoxy and oxo groups, which provide it with distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
5373-91-1 |
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Molecular Formula |
C10H18O5 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
methyl 4-(4-methoxy-4-oxobutoxy)butanoate |
InChI |
InChI=1S/C10H18O5/c1-13-9(11)5-3-7-15-8-4-6-10(12)14-2/h3-8H2,1-2H3 |
InChI Key |
CXQDPEWAQYKXEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCOCCCC(=O)OC |
Origin of Product |
United States |
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